molecular formula C10H20O B086348 Citronellol CAS No. 106-22-9

Citronellol

Cat. No.: B086348
CAS No.: 106-22-9
M. Wt: 156.26 g/mol
InChI Key: QMVPMAAFGQKVCJ-UHFFFAOYSA-N
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Description

Citronellol, chemically known as 3,7-Dimethyl-6-octen-1-ol, is a natural acyclic monoterpenoid. It is a significant component in the realm of organic compounds, primarily derived from citronella oil, which is extracted from a species of lemongrass. This compound is known for its pleasant aroma and is widely used in perfumes, cosmetics, and as an insect repellent .

Mechanism of Action

Target of Action

Citronellol primarily targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) subunits . It has been shown to inhibit all AMPAR subunits, with this compound oil demonstrating the highest levels of inhibition . In addition, this compound has been found to have a neuroprotective effect against 6-OHDA-induced neurotoxicity in SH-SY5Y cells .

Mode of Action

This compound interacts with its targets, primarily AMPARs, by inhibiting their activation and reducing their desensitization and deactivation rates . This interaction contributes to the neuroprotective qualities of this compound . Furthermore, this compound has been found to modulate ROS-NO, MAPK/ERK, and PI3K/Akt signaling pathways, which play a crucial role in its protective effect against 6-OHDA-induced neurotoxicity .

Biochemical Pathways

The biosynthesis of this compound in plants involves a multistep pathway that includes the MVA-pathway genes . In Pelargonium, this compound biosynthesis is a three-step process involving progesterone 5β-reductase and/or iridoid synthase-like enzymes (PRISE), with both citral and citronellal serving as intermediates .

Result of Action

This compound’s interaction with its targets leads to a range of molecular and cellular effects. For instance, it has been shown to effectively hinder cell death caused by 6-OHDA, thereby maintaining cell viability . It also reduces the secretion of inflammatory factors and lowers the intracellular ROS and NO level .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been found to have a negative impact on the environment, particularly affecting the metabolism of microorganisms in soil and water . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellol is mainly obtained by the hydrogenation of geraniol or nerol over a copper chromite catalyst . Homogeneous catalysts are used for the production of enantiomers . The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: Several million kilograms of this compound are produced annually. The industrial production primarily involves the hydrogenation of geraniol or nerol. The process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Citronellol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include citronellal, this compound acetate, and various other derivatives used in the fragrance industry .

Comparison with Similar Compounds

Citronellol’s unique combination of pleasant aroma, therapeutic properties, and industrial applications makes it a valuable compound in various fields.

Properties

IUPAC Name

3,7-dimethyloct-6-en-1-ol
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InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3
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InChI Key

QMVPMAAFGQKVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CCO
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID3026726
Record name Citronellol
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Molecular Weight

156.26 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma
Record name 6-Octen-1-ol, 3,7-dimethyl-
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Boiling Point

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/
Record name Citronellol
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Solubility

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
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Density

0.8550 g/cu cm at 20 °C, 0.850-0.860
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Vapor Pressure

0.04 [mmHg], 0.02 mm Hg at 25 °C
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Mechanism of Action

We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil.
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Color/Form

Colorless oily liquid

CAS No.

106-22-9
Record name Citronellol
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Record name .BETA.-CITRONELLOL, (±)-
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Melting Point

<-20 °C
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Synthesis routes and methods I

Procedure details

A portion of the reaction was steam distilled to provide a crude product having a ratio of linalool to nerol plus geraniol to cis- and trans-isogeraniols of 62 to 25 to 13, respectively. The isogeraniols, while not known to be useful in perfumery, can be (like geraniol) hydrogenated to yield citronellol, a valuable perfumery material.
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Synthesis routes and methods II

Procedure details

The asymmetric hydrogenation of geraniol, nerol and γ-geraniol using a ruthenium complex has already been reported (J. Am. Chem. Soc. 109, 1596, 4129 (1987); J. Organomet. Chem. 548, 65 (1997); Chem. Ind. (Dekker), 68, (1996)). When geraniol, nerol and γ-geraniol are subjected to asymmetric hydrogenation using the rhutenium complex of (S)-BINAP to produce citronellol, one of the enantiomers of citronellol is obtained when geraniol is hydrogenated and the other is obtained when nerol or γ-geraniol is hydrogenated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citronellol
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Citronellol
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Customer
Q & A

Q1: What is the molecular formula and weight of citronellol?

A1: this compound has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.

Q2: Are there spectroscopic data available for this compound?

A2: Yes, researchers use various spectroscopic techniques to characterize this compound. These include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and Fourier-transform infrared spectroscopy (FTIR). These techniques provide information about the functional groups and structural arrangement of atoms within the this compound molecule. [, , ]

Q3: What is the relationship between the odor of this compound and its structure?

A3: The unique, rose-like odor of (R)-ethyl citronellyl oxalate (ECO), a this compound derivative, is linked to its stable conformations. While ECO primarily exhibits a musk-like odor, conformational analysis reveals that one of its stable conformers shares structural similarities with (S)-citronellol, potentially explaining its secondary rose-like odor characteristic. []

Q4: Does this compound exhibit antifungal activity?

A4: Yes, this compound demonstrates antifungal activity against various Candida species, including drug-resistant strains. [, , ] It disrupts the fungal cell membrane by affecting ergosterol biosynthesis, a crucial component for fungal cell wall integrity. This disruption inhibits fungal growth, including the transition from yeast to hyphal form, a key factor in Candida infections. [, ]

Q5: How does this compound impact the pathogenicity of Candida albicans?

A5: Research shows that this compound effectively inhibits several pathogenicity-related traits in C. albicans. It impedes the yeast-to-hyphal transition, reduces biofilm formation, and hinders the secretion of extracellular enzymes like proteinases and phospholipases. Additionally, this compound downregulates the expression of genes associated with C. albicans virulence. These findings suggest a multi-faceted approach to combating C. albicans infections. []

Q6: Does this compound offer protection against acute kidney injury?

A6: Studies indicate that this compound may protect against rhabdomyolysis-induced acute kidney injury (AKI) in mice. It reduces kidney injury molecule-1 (KIM-1) expression and myoglobin levels, markers of kidney damage and rhabdomyolysis, respectively. Additionally, this compound demonstrates anti-apoptotic effects by lowering cleaved caspase-3 and BAX levels in renal tissue. []

Q7: What is the role of this compound in inhibiting HIV-1 Reverse Transcriptase?

A7: (S)-β-citronellol, a component of Cymbopogon nardus essential oil, demonstrates inhibitory activity against HIV-1 Reverse Transcriptase (HIV-1 RT). In silico studies suggest that (S)-β-citronellol binds to the non-nucleosides inhibitors binding pocket (NNIBP) of HIV-1 RT, similar to existing non-nucleoside HIV-1 RT inhibitor drugs. This binding interaction might be crucial for its inhibitory effect. []

Q8: What are the potential applications of this compound in textiles?

A8: this compound can be incorporated into functional textiles for controlled fragrance release, combating unpleasant odors caused by perspiration. This is achieved by functionalizing cotton with carbohydrate-binding module (CBM)-based complexes containing this compound. [] Different CBM complexes can be engineered for either fast or slow and controlled release of the fragrance.

Q9: Can microorganisms degrade this compound?

A9: Yes, certain microorganisms, including Pseudomonas species, can utilize this compound as a sole carbon source. They possess specific enzymatic pathways to degrade this compound, involving oxidation, carboxylation, and beta-oxidation steps. [, , ]

Q10: How do microorganisms overcome the challenge of degrading this compound's beta-methyl branched structure?

A10: Pseudomonas aeruginosa and P. citronellolis overcome the challenge of degrading the beta-methyl branched structure of this compound by employing a unique strategy: carboxylation of the beta-methyl group on the coenzyme A ester of geranyl-CoA. This carboxylation allows for subsequent hydration and cleavage steps, ultimately enabling the degradation of the molecule. []

Q11: Can this compound be biotransformed into other valuable compounds?

A11: Yes, this compound can be biotransformed into rose oxide, a highly valued fragrance compound. Pseudomonas spp., for example, can convert this compound into cis- and trans-rose oxides. This biotransformation offers a promising alternative to chemical synthesis and extraction from natural sources for the production of this important flavor and fragrance compound. []

Q12: How does yeast metabolism affect the aroma profile of beverages containing this compound?

A12: Yeast plays a significant role in shaping the aroma profile of beverages like wine. During fermentation, yeast can convert geraniol, a related monoterpene alcohol, into this compound. The final aroma is then determined by the balance between the remaining geraniol and the newly formed this compound. [, ] Factors influencing this conversion include the specific yeast strain used, oxygen availability, and the presence of other compounds like ergosterol.

Q13: Can this compound be copolymerized with other monomers?

A13: Yes, this compound can be copolymerized with monomers like methyl methacrylate and styrene to create functional copolymers. These copolymerizations, often initiated by radical initiators like benzoyl peroxide or azobisisobutyronitrile, can yield alternating copolymers with unique properties. Characterization of these copolymers is typically achieved through spectroscopic techniques like IR, NMR, and FTIR. [, , ]

Q14: How does storage affect the stability of this compound and its essential oil composition?

A14: Storage conditions, including temperature and container type, can impact the stability of this compound and the overall composition of essential oils containing it. Research on Rosa damascena essential oil demonstrates that storage in simple glass containers at refrigerator temperatures for three months effectively preserves this compound content. Over longer storage periods (six months), storing the essential oil in simple glass containers at normal temperatures appears to be more suitable. []

Q15: What are the implications of this compound’s structural changes induced by gamma radiation?

A15: Exposure to gamma radiation can induce structural changes in this compound, leading to the formation of compounds like citronellal and hydroxycitronellal. These radiolytic transformations, elucidated through spectroscopic techniques and molecular modeling, provide insights into potential new synthetic pathways for creating structurally related compounds using gamma irradiation. []

Q16: Are there alternative methods for this compound production?

A16: Yes, while this compound can be extracted from plants like Pelargonium graveolens, alternative extraction methods using readily available solvents like commercial ethanol have been explored as cost-effective and accessible options, particularly for resource-limited settings. []

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